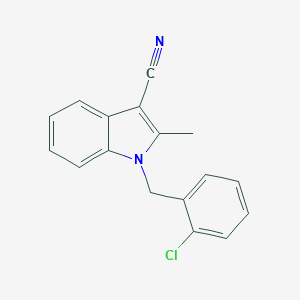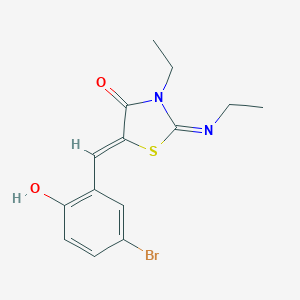![molecular formula C23H19FN2O2 B297805 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also inhibits the activity of certain enzymes involved in inflammation and fungal and viral infections.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been found to downregulate the expression of various genes involved in cancer cell proliferation and survival. It also inhibits the activity of certain enzymes involved in inflammation, fungal and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory, antifungal, and antiviral activities. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and challenging.
Direcciones Futuras
There are several future directions for the research on 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal and viral infections. Another direction is to explore its mechanism of action and identify the molecular targets involved in its biological activities. Additionally, further studies can be conducted to optimize its synthesis method and improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a multi-step process that involves the condensation of 4-fluoroaniline with 4-(prop-2-en-1-yloxy)benzaldehyde to form the intermediate Schiff base. The Schiff base is then cyclized with anthranilic acid in the presence of acetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, antifungal, and antiviral activities.
Propiedades
Nombre del producto |
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Fórmula molecular |
C23H19FN2O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h2-14,22,25H,1,15H2 |
Clave InChI |
ZFTACNVVQVJEFE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)
![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)